molecular formula C14H19FN2O B4925293 N-cyclohexyl-N'-(2-fluorobenzyl)urea

N-cyclohexyl-N'-(2-fluorobenzyl)urea

Cat. No.: B4925293
M. Wt: 250.31 g/mol
InChI Key: GORAMXDRHWVNMZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2-fluorobenzyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group and a 2-fluorobenzyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2-fluorobenzyl)urea typically involves the reaction of cyclohexylamine with 2-fluorobenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(2-fluorobenzyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to maintain optimal reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different halogen atoms.

Scientific Research Applications

N-cyclohexyl-N’-(2-fluorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4-fluorobenzyl)urea
  • N-cyclohexyl-N’-(2-chlorobenzyl)urea
  • N-cyclohexyl-N’-(2-bromobenzyl)urea

Uniqueness

N-cyclohexyl-N’-(2-fluorobenzyl)urea is unique due to the presence of the 2-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(2-fluorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORAMXDRHWVNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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